Chemical Properties of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Guide
Chemical Properties of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Guide
Part 1: Executive Summary
3-(4-Amino-3-chlorophenyl)acrylic acid (CAS: 1087770-44-2 ), often referred to as 4-amino-3-chlorocinnamic acid , is a high-value bifunctional intermediate used primarily in the synthesis of kinase inhibitors, quinolinone scaffolds, and advanced peptidomimetics. Its structure combines an electron-rich aniline moiety with an electron-deficient acrylic acid tail, separated by a 3-chloro-substituted phenyl ring.
This unique "push-pull" electronic architecture creates distinct zones of reactivity, allowing for orthogonal functionalization. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and chemoselective transformation strategies, serving as a blueprint for its integration into drug discovery campaigns.
Part 2: Molecular Architecture & Physicochemical Profile
The molecule features a trans-cinnamic acid backbone substituted at the para-position with an amino group and at the meta-position with a chlorine atom. The chlorine atom at position 3 exerts a steric and electronic influence, reducing the pKa of the aniline nitrogen and modulating the lipophilicity of the phenyl ring—a critical feature for binding affinity in hydrophobic pockets of enzymes like EGFR or MEK.
Key Physicochemical Data[1][2]
| Property | Value / Description | Relevance |
| CAS Number | 1087770-44-2 | Unique Identifier |
| Molecular Formula | C₉H₈ClNO₂ | -- |
| Molecular Weight | 197.62 g/mol | Fragment-based drug design |
| Appearance | Pale yellow to off-white solid | Oxidation sensitive (aniline) |
| Melting Point | >200 °C (dec.)[1][2][3][4][5] | High lattice energy due to H-bonding |
| pKa (Acid) | ~4.3 (COOH) | Typical for cinnamic acids |
| pKa (Base) | ~3.5 (Aniline NH₂) | Lowered by electron-withdrawing Cl and conjugated acid |
| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity; membrane permeable |
| Solubility | DMSO, MeOH, DMF; Poor in H₂O | Zwitterionic character in neutral pH |
Part 3: Synthetic Pathways[7]
Two primary routes are established for the synthesis of 3-(4-Amino-3-chlorophenyl)acrylic acid. The choice of pathway depends on the availability of starting materials and the scale of production.
Route A: The Heck Coupling (Preferred for Scale)
This route utilizes the palladium-catalyzed cross-coupling of 4-bromo-2-chloroaniline with acrylic acid. It is generally preferred due to the wide availability of the aryl halide and the high stereoselectivity for the (E)-isomer.
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Starting Materials: 4-Bromo-2-chloroaniline, Acrylic Acid.
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Catalyst: Pd(OAc)₂ with P(o-tol)₃ or similar phosphine ligand.
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Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc).
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Solvent: DMF or Acetonitrile.
Protocol:
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Charge a reaction vessel with 4-bromo-2-chloroaniline (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and P(o-tol)₃ (5-10 mol%).
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Dissolve in degassed DMF (0.5 M concentration).
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Add Et₃N (2.5 eq) and heat to 100°C under inert atmosphere (N₂/Ar) for 12-16 hours.
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Workup: Cool to room temperature. Pour into 1M HCl (aq) to precipitate the product (the acid form). Filter the solid.
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Purification: Recrystallize from Ethanol/Water.
Route B: Knoevenagel Condensation
This classic route involves the condensation of 4-amino-3-chlorobenzaldehyde with malonic acid. It is cost-effective but can suffer from lower yields due to the deactivating nature of the amino group on the aldehyde reactivity.
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Starting Materials: 4-Amino-3-chlorobenzaldehyde, Malonic Acid.
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Catalyst: Piperidine (cat.) in Pyridine.
Protocol:
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Mix 4-amino-3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
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Add catalytic piperidine.
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Heat to reflux (decarboxylation occurs in situ).
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Pour onto ice/HCl to precipitate the cinnamic acid derivative.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic routes. Route A (Heck) is generally more robust for this substrate.
Part 4: Chemoselective Reactivity & Functional Group Transformations
The molecule contains four distinct reactive centers: the Carboxylic Acid , the Alkene , the Aryl Chloride , and the Primary Amine . Successful utilization requires understanding the order of reactivity.
Reactivity Map
| Functional Group | Reactivity Type | Conditions | Notes |
| -COOH (Acid) | Amide Coupling | EDC/HOBt or HATU, DIPEA | Standard peptide coupling. Can be converted to ester (SOCl₂, MeOH). |
| -NH₂ (Amine) | Acylation / Alkylation | AcCl / Base or Reductive Amination | Nucleophilicity is reduced by the ortho-Cl. Requires stronger electrophiles or heat. |
| -Cl (Chloride) | Pd-Catalyzed Coupling | Suzuki / Buchwald | Requires specialized ligands (e.g., XPhos, RuPhos) due to deactivation by NH₂ and steric hindrance. |
| C=C (Alkene) | Michael Addition / Reduction | Nucleophiles or H₂/Pd | The alkene is deactivated for Michael addition by the electron-donating NH₂. |
Strategic Transformations
A. Amide Coupling (Synthesis of Pharmacophores)
The most common application is coupling the acid to a heterocycle or amine.
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Challenge: Self-polymerization (intermolecular reaction between NH₂ and activated COOH).
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Solution: Use of protecting groups (e.g., Boc-protection of the aniline) is recommended if the coupling partner is slow. However, for fast amines, direct coupling using HATU in DMF is often successful without protection, as the aromatic amine is less nucleophilic than aliphatic amine partners.
B. Cyclization to Quinolinones
This intermediate is a precursor to 6-chloroquinolin-2(1H)-ones .
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Mechanism: Activation of the carboxylic acid (e.g., via acid chloride or mixed anhydride) followed by intramolecular Friedel-Crafts acylation or Curtius rearrangement pathways, though the direct cyclization usually requires the nitrogen to be in the ortho position (which it is not here).
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Correction: For para-amino cinnamic acids, cyclization usually involves reacting the aniline with a reagent like diethyl ethoxymethylenemalonate (EMME) to build a ring fused to the nitrogen side, leading to quinoline-3-carboxylic acids .
C. Modification of the Aniline
The 3-chloro-4-amino motif is a "privileged structure" in kinase inhibitors (e.g., Lapatinib, Gefitinib analogs).
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Sandmeyer Reaction: The NH₂ can be converted to a diazonium salt and then to -CN, -OH, or -I, allowing for scaffold diversification.
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Acrylamide Formation: Reacting the aniline with acryloyl chloride creates a "double Michael acceptor" system, often used in covalent kinase inhibitors (targeting Cys residues).
Reactivity Flowchart
Figure 2: Divergent synthesis capabilities from the core scaffold.
Part 5: Pharmaceutical Applications[5][8][9]
Kinase Inhibitor Design
The 3-chloro-4-amino substitution pattern is critical for fitting into the ATP-binding pocket of various protein kinases. The chlorine atom typically fills a small hydrophobic pocket (selectivity filter), while the amine forms hydrogen bonds with the hinge region of the kinase.
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Role of the Acrylic Acid: The acrylic acid tail extends towards the solvent-exposed region or can be positioned to interact with specific residues in the active site. If converted to a hydroxamic acid, it becomes a potent HDAC inhibitor motif (e.g., Panobinostat analogs).
Covalent Probes
By converting the aniline to an acrylamide (while protecting the acid as an ester), researchers create bis-electrophilic probes. These are used to map cysteine residues in proteomic profiling.
Part 6: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Sensitization: As with many anilines and acrylates, there is a risk of skin sensitization. Handle with gloves and in a fume hood.
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Storage: Store in a cool, dry place away from light. Cinnamic acids can undergo [2+2] cycloaddition in the solid state upon UV exposure.
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizers which can attack the aniline.
Part 7: References
-
ChemicalBook. (2025). Properties of (E)-3-(4-Chlorophenyl)acrylic Acid and Derivatives.Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1549514, 4-Aminocinnamic acid.Link
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Organic Syntheses. (1947). Knoevenagel Condensation Protocols: p-Chlorocinnamic acid. Coll. Vol. 3, p. 200. Link
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Sigma-Aldrich. (2025). Product Specification: 3-(4-Chlorophenyl)acrylic acid.[2][5][6][7]Link
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Capot Chemical. (2025). Safety Data Sheet for CAS 1087770-44-2.Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7 | Chemsrc [chemsrc.com]
- 3. p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (E)-3-(4-Chlorophenyl)acrylic Acid | 940-62-5 [chemicalbook.com]
- 6. 3-(4-Chlorophenyl)acrylic acid | 1615-02-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
